molecular formula C21H18FN5O2 B2516298 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide CAS No. 894999-56-5

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide

Katalognummer: B2516298
CAS-Nummer: 894999-56-5
Molekulargewicht: 391.406
InChI-Schlüssel: IJOWNDRALNFRLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(2,4-Dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. This scaffold is recognized in medicinal chemistry as a bioisostere of the purine base adenine, which allows it to interact with adenine-binding sites in various enzyme systems, such as kinase ATP-binding pockets . Researchers value this core structure for its potential to modulate critical biological pathways. Key Research Applications and Value The primary research value of this compound lies in the field of oncology and enzyme inhibition. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated for their potent antitumor properties . Compounds featuring this scaffold have demonstrated significant cytotoxic activities against various human cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) in vitro . The specific substitution pattern on the core structure—featuring a 2,4-dimethylphenyl group at the N-1 position and a 4-fluorophenylacetamide side chain—is designed to optimize binding affinity and selectivity. This molecular architecture is often engineered to act as an inhibitor for cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and whose dysregulation is a hallmark of cancer . Inhibition of CDK2/cyclin A2, in particular, is a promising therapeutic strategy for selectively targeting tumor cell proliferation . Proposed Mechanism of Action While the specific mechanism for this derivative is subject to further experimental validation, analogous compounds function by competing with adenosine triphosphate (ATP) for binding at the catalytic site of target kinases . The pyrazolopyrimidine core mimics the purine ring of ATP, enabling it to fit into the adenine-binding region. The acetamide linker and the 4-fluorophenyl group are typical structural features intended to form additional hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site, such as leucine 83 (Leu83) in CDK2, thereby enhancing inhibitory potency and specificity . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use.

Eigenschaften

IUPAC Name

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-13-3-8-18(14(2)9-13)27-20-17(10-24-27)21(29)26(12-23-20)11-19(28)25-16-6-4-15(22)5-7-16/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOWNDRALNFRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common method includes the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine with 4-fluoroaniline under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most promising applications of this compound is in cancer treatment. Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class can inhibit specific kinases involved in cancer progression. For instance:

  • Polo-like Kinase 1 (Plk1) Inhibition : The compound has shown potential as an inhibitor of Plk1, which is often overexpressed in various cancers. Inhibiting Plk1 disrupts mitotic progression and induces apoptosis in cancer cells .
  • Cell Line Studies : In vitro studies have demonstrated significant growth inhibition against several cancer cell lines such as SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) were recorded at approximately 86.61% and 85.26%, respectively .

Enzyme Inhibition

The compound may also act as an inhibitor of phosphodiesterases (PDEs), which are critical in cellular signaling pathways:

  • PDE9A Inhibition : Related compounds have exhibited moderate inhibitory activity against PDE9A, leading to increased levels of cyclic nucleotides that can influence various physiological processes .

Case Studies and Research Findings

A variety of studies have been conducted to explore the applications of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the efficacy of the compound against different cancer cell lines.
    • Findings : The compound demonstrated significant anticancer properties with notable PGIs across multiple cell lines .
  • Mechanistic Studies :
    • Objective : To understand the molecular mechanisms underlying the anticancer effects.
    • Findings : The inhibition of Plk1 was confirmed as a key mechanism by which the compound exerts its anticancer effects .
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics and bioavailability of the compound have indicated favorable profiles that support its potential therapeutic use .

Summary Table of Biological Activities

Activity TypeTargetMechanismReference
AnticancerPolo-like Kinase 1Inhibition leading to apoptosis
Enzyme InhibitionPhosphodiesterase 9AIncreased cyclic nucleotide levels
Cell ProliferationVarious Cancer CellsDisruption of mitotic progression

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations on the Pyrazolo[3,4-d]pyrimidinone Core

Position 1 Modifications
Compound Name Position 1 Substituent Molecular Formula Molecular Weight Evidence ID
Target Compound 2,4-Dimethylphenyl C21H18FN5O2 391.40
2-[1-(2,3-Dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide 2,3-Dimethylphenyl C21H18FN5O2 391.40
2-(1-(2,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide 2,4-Dimethylphenyl C22H18F3N5O2 441.40

Key Observations :

  • The 2,3-dimethylphenyl isomer () has identical molecular weight but distinct steric and electronic properties compared to the target compound’s 2,4-dimethylphenyl group. The 2,4-substitution may enhance planarity and π-stacking interactions in biological targets.
  • Replacement of the 4-fluorophenyl with a 4-(trifluoromethyl)phenyl () increases molecular weight by 50 Da and introduces a highly lipophilic trifluoromethyl group, likely improving membrane permeability but reducing aqueous solubility .
Position 5 Modifications
Compound Name Position 5 Substituent Molecular Formula Molecular Weight Evidence ID
Target Compound N-(4-Fluorophenyl)acetamide C21H18FN5O2 391.40
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide N-(2-Trifluoromethylphenyl)acetamide C20H13F4N5O2 431.35
N-[1-(3,4-Dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide N-(4-Methoxyphenyl)acetamide C22H21N5O3 403.40

Key Observations :

  • However, its ortho-substitution may sterically hinder interactions compared to the para-fluoro substitution in the target compound .
  • The 4-methoxyphenyl group () increases polarity due to the methoxy group, which could improve solubility but reduce blood-brain barrier penetration .
Molecular Weight and Lipophilicity
  • The target compound (MW 391.40) falls within the typical range for drug-like molecules (MW < 500). Analogues with trifluoromethyl groups (e.g., , MW 441.40) exceed this range, which may limit bioavailability .
  • Lipophilicity Trends :
    • 4-Fluorophenyl (Target): Moderate logP (~2.5–3.0, estimated).
    • 4-Trifluoromethylphenyl (): High logP (~3.5–4.0).
    • 4-Methoxyphenyl (): Lower logP (~2.0–2.5).

Biologische Aktivität

The compound 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The molecular structure of this compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 2,4-dimethylphenyl group and a 4-fluorophenyl acetamide moiety. Its chemical properties contribute to its biological functions.

PropertyValue
Molecular FormulaC₁₈H₁₈FN₅O
Molecular Weight329.36 g/mol
CAS Number894992-65-5
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound exhibits inhibitory effects on specific kinases involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells .
  • Anti-inflammatory Activity : Similar pyrazolo derivatives have shown significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .
  • Antioxidant Properties : The compound may also exhibit antioxidant activities that protect against oxidative stress .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Studies have demonstrated that pyrazolo derivatives can induce apoptosis in various cancer cell lines through kinase inhibition and modulation of signaling pathways .
  • Anti-inflammatory Effects : The compound is posited to act as a selective COX-II inhibitor, which is crucial for managing inflammatory diseases without significant gastrointestinal side effects .
  • Neuroprotective Effects : Some pyrazolo compounds have shown promise in protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases .

Case Studies

Several studies have explored the efficacy of similar compounds:

  • In Vitro Studies : A study reported that a related pyrazolo compound exhibited an IC50 value of 0.52 μM against COX-II, demonstrating potent anti-inflammatory activity compared to standard treatments like Celecoxib .
  • Cancer Cell Lines : In vitro tests on various cancer cell lines indicated that compounds within this class could significantly reduce cell viability and induce apoptosis through specific molecular pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.